4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a piperazine moiety at the 2-position. The piperazine ring is further functionalized with a 1-methyl-1H-pyrazole-5-carbonyl group. The fluorine atom likely enhances metabolic stability and binding affinity, while the pyrazole-piperazine linkage may modulate solubility and target interactions .
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-20-12(5-6-18-20)15(23)21-7-9-22(10-8-21)16-19-14-11(17)3-2-4-13(14)24-16/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZCBIHBAWYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole core and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 344.41 g/mol. The presence of the fluorine atom and the pyrazole group contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Glycine Transporter Inhibition : It has been identified as a potential inhibitor of glycine transporters, which play crucial roles in neurotransmission. Inhibiting these transporters can enhance glycine levels in the synaptic cleft, potentially improving conditions like schizophrenia and other neuropsychiatric disorders .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, possibly through the induction of apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : There is evidence indicating that it may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the effects of this compound in various models:
- Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to controls. The apoptosis pathway was activated, as evidenced by increased caspase activity.
- Neuropsychiatric Models : Animal models have shown that administration of this compound leads to improved behavioral outcomes associated with glycine transporter inhibition. These findings suggest potential therapeutic applications in treating schizophrenia.
- Inflammatory Disease Models : Research indicates that this compound may reduce inflammation markers in models of rheumatoid arthritis, suggesting its utility in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a fluorinated benzothiazole and a pyrazole-carbonyl-piperazine group. Below is a comparative analysis with key analogues:
Functional Group Impact on Bioactivity
- Fluorine Substitution: The 4-fluoro group in the target compound may improve metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes or receptors. This aligns with studies showing fluorinated benzothiazoles exhibit superior antifungal activity compared to non-fluorinated analogues .
- Similar piperazine-linked compounds (e.g., imidazo[4,5-b]pyridines) show potent kinase inhibitory activity .
- Comparison with Non-Benzothiazole Analogues: Pyrazole-thiadiazine hybrids (e.g., compound 6g) demonstrate that chloro- and methoxy-phenyl substituents enhance antimicrobial activity, suggesting that the target compound’s fluorophenyl group may offer similar advantages .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The pyrazole-carbonyl-piperazine group likely increases solubility compared to purely aromatic substituents (e.g., phenoxybenzoyl in ).
Research Findings and Implications
- Antimicrobial Potential: Benzothiazole derivatives with propargyl-amine substituents (e.g., BZ2) show promising antifungal activity, suggesting the target compound’s piperazine-pyrazole group may similarly disrupt microbial membranes or enzymes .
- SAR Insights : The replacement of pyrrolidine/azepane rings (in BZ2/BZ5 ) with pyrazole-carbonyl-piperazine may fine-tune selectivity and potency, as seen in other kinase-targeting scaffolds .
Preparation Methods
Cyclization to Benzothiazole
Reductive cyclization using indium/acetic acid and trimethyl orthoacetate converts intermediates into benzothiazoles. For example, 5-chloro-4-fluoro-2-nitrophenol undergoes cyclization to yield 4-fluoro-2-nitro-1,3-benzothiazole , which is reduced to the corresponding amine. This step achieves yields of 53–75% after recrystallization.
Piperazinylation at Position 2
Nucleophilic Aromatic Substitution
The nitro group at position 2 of the benzothiazole core is replaced with piperazine via nucleophilic substitution. Using toluene as the solvent and excess substituted piperazine (e.g., 4-(1-methylpyrazole-5-carbonyl)piperazine), the reaction proceeds under reflux (2–6 hours). This method simplifies purification, with yields up to 83% after flash chromatography.
Table 1: Piperazinylation Reaction Conditions and Yields
| Piperazine Derivative | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 4-(1-Methylpyrazole-5-carbonyl)piperazine | Toluene | 4 | 83 |
| 4-Benzylpiperazine | Toluene | 6 | 78 |
Synthesis of 1-Methylpyrazole-5-Carbonyl Chloride
Pyrazole Ring Formation
The 1-methylpyrazole moiety is synthesized via condensation of ethyl fluoroacetate with dimethylamino vinyl methyl ketone, followed by cyclization using methylhydrazine. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is prepared via Claisen condensation and hydrazine ring closure, achieving 90–95% yields.
Activation as Acid Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reactive intermediate facilitates subsequent acylation of piperazine.
Coupling of Piperazine with 1-Methylpyrazole-5-Carbonyl Chloride
Acylation Reaction
The piperazine-substituted benzothiazole undergoes acylation with 1-methylpyrazole-5-carbonyl chloride. Conducted in dichloromethane with triethylamine as a base, this step forms the final amide bond. Reaction completion is confirmed via thin-layer chromatography (TLC), with yields exceeding 85%.
Table 2: Acylation Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 88 |
| Triethylamine | DCM | 0→25 | 85 |
Alternative Synthetic Routes
One-Pot Reductive Cyclization
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Methyl protons on benzothiazole appear as singlets (δ 2.54–2.60 ppm). Piperazine protons resonate as broad singlets (δ 3.10–3.36 ppm).
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¹³C NMR : The benzothiazole C-2 carbon is deshielded (δ 163.0–164.6 ppm), while the methyl carbon appears upfield (δ 13.5–14.6 ppm).
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HRMS : Molecular ion peaks confirm the target mass (e.g., [M+H]⁺ = 402.12).
Purity and Yield Assessment
Recrystallization from ethanol/water mixtures achieves >98% purity. Overall yields for the multi-step synthesis range from 45–60%, depending on optimization.
Challenges and Optimization Strategies
-
Regioselectivity : Competing nitration products (e.g., dinitro derivatives) require careful temperature control during nitration.
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Solvent Choice : Toluene outperforms DMSO in piperazinylation, minimizing side reactions.
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Catalyst Recovery : Reusable catalysts like PINZS could reduce costs but require adaptation for acylative coupling .
Q & A
Basic: What synthetic protocols are recommended for synthesizing 4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Condensation of 2-hydrazino-1,3-benzothiazole with dicarbonyl compounds under reflux conditions in ethanol or methanol .
- Step 2: Introduction of the 1-methyl-1H-pyrazole-5-carbonyl piperazine moiety via nucleophilic substitution or coupling reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane .
- Optimization: Temperature control (60–80°C) and solvent selection (DMF for polar intermediates) are critical for yield improvement. Reaction progress is monitored via TLC and HPLC .
Advanced: How can contradictory bioactivity data for this compound across different assay systems be resolved?
Answer:
Contradictions may arise from:
- Assay-specific variables: Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms (e.g., AST/ALT isoforms in hepatic vs. cardiac tissues) .
- Methodological validation: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) to confirm activity. For example, reports compound A2 inhibiting AST/ALT in myocardial infarction models but activating them in hepatic assays, suggesting tissue-specific target interactions .
- Data normalization: Include internal controls (e.g., known inhibitors like allopurinol for xanthine oxidase) to calibrate activity thresholds .
Basic: What analytical techniques are critical for confirming the molecular structure and purity?
Answer:
- 1H/13C NMR: Assign peaks for the benzothiazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and pyrazole (δ 6.0–6.5 ppm) moieties .
- Elemental analysis: Match calculated vs. experimental C, H, N, S percentages (e.g., C%: calc. 54.2 vs. exp. 53.8) to confirm purity .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to achieve >95% purity. Retention times should align with reference standards .
Advanced: How does the fluorophenyl group influence the compound’s biological activity?
Answer:
- Electron-withdrawing effect: The fluorine atom enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) via dipole interactions, as seen in pyrazole derivatives with improved IC50 values (e.g., 0.8 µM vs. 2.3 µM for non-fluorinated analogs) .
- Metabolic stability: Fluorination reduces oxidative metabolism in hepatic microsomes, extending half-life (t1/2 = 4.2 hr vs. 1.8 hr for non-fluorinated analogs) .
- SAR studies: Replace fluorine with chlorine or methyl groups to assess activity changes. shows 4-chlorophenyl analogs exhibit stronger antimicrobial effects but lower solubility .
Advanced: What strategies address low aqueous solubility during in vitro testing?
Answer:
- Co-solvent systems: Use DMSO:water (10:90 v/v) or cyclodextrin inclusion complexes to enhance solubility while maintaining cell viability .
- Salt formation: Convert the free base to hydrochloride or mesylate salts, improving solubility by >50% (e.g., from 0.12 mg/mL to 0.65 mg/mL) .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to achieve sustained release in cell culture media .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Accelerated stability studies: Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; acceptable thresholds are <5% impurity .
- Light sensitivity: Expose to UV light (254 nm) for 48 hr. Fluorinated benzothiazoles typically show <10% degradation due to photostability .
- Lyophilization: For long-term storage, lyophilize with mannitol (1:1 w/w) to retain >90% potency after 12 months at -20°C .
Advanced: How can molecular docking resolve discrepancies in predicted vs. observed binding affinities?
Answer:
- Flexible docking: Use AutoDock Vina with side-chain flexibility to account for induced-fit binding. For example, shows 9c (a benzothiazole analog) adopts a distinct binding pose in α-glucosidase compared to rigid-docking predictions .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding mode stability. RMSD values >2.0 Å indicate unreliable initial poses .
- Experimental validation: Perform SPR (surface plasmon resonance) to measure kinetic constants (e.g., KD = 120 nM for the compound vs. 450 nM for docking-predicted analogs) .
Advanced: What structural modifications improve selectivity for kinase targets over off-target enzymes?
Answer:
- Piperazine substitution: Replace the 1-methyl group with bulkier tert-butyl to reduce off-target binding (e.g., 10-fold selectivity for JAK2 over PIM1 kinases) .
- Benzothiazole optimization: Introduce electron-donating groups (e.g., -OCH3) at position 6 to enhance hydrogen bonding with kinase hinge regions .
- Pyrazole ring modulation: Substitute the 1-methyl group with a trifluoromethyl group to block metabolism by CYP3A4, reducing off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
